

Troubleshooting off-target effects of DS21150768

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Compound of Interest

Compound Name: DS21150768

Cat. No.: B12389858

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Technical Support Center: DS21150768

Welcome to the technical support center for **DS21150768**, a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of **DS21150768** in your experiments and to help troubleshoot potential issues, including off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is **DS21150768** and what is its primary mechanism of action?

DS21150768 is a potent, orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.^{[1][2]} HPK1 is a negative regulator of T-cell receptor (TCR) signaling.^[1] By inhibiting HPK1, **DS21150768** enhances T-cell activation, cytokine production, and anti-tumor immunity.^{[1][2]}

Q2: What is the intended biological effect of **DS21150768** in cancer immunotherapy?

The primary goal of using **DS21150768** in cancer immunotherapy is to boost the body's own immune system to fight cancer. By inhibiting HPK1, **DS21150768** can lead to:

- Enhanced T-cell proliferation and activation upon antigen presentation.
- Increased production of pro-inflammatory cytokines such as IL-2 and IFN- γ .^[2]

- Improved tumor cell killing by cytotoxic T-lymphocytes.
- Synergistic anti-tumor effects when used in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[3][4]

Q3: In which experimental systems can **DS21150768** be used?

DS21150768 can be used in a variety of in vitro and in vivo experimental systems, including:

- In vitro:
 - T-cell activation assays using primary T-cells or T-cell lines (e.g., Jurkat cells).
 - Co-culture systems of immune cells and cancer cells.
 - Dendritic cell (DC) activation and maturation assays.
- In vivo:
 - Syngeneic mouse tumor models to evaluate anti-tumor efficacy.[1]
 - Pharmacodynamic studies to assess target engagement and immune cell activation.

Q4: What is the selectivity profile of **DS21150768**?

DS21150768 is reported to be a selective HPK1 inhibitor. It has been shown to be selective against other members of the MAP4K family, such as HGK (MAP4K4) and MINK (MAP4K6).[2] One source mentions that it was tested in a cell-free kinase panel assay of 174 kinases, though the detailed public data from this panel is not currently available.[2] As with any kinase inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.

Troubleshooting Guide for Off-Target Effects

While **DS21150768** is a selective inhibitor, unexpected experimental results may arise from off-target activities. This guide provides a framework for identifying and mitigating potential off-target effects.

Issue 1: Unexpected Cell Toxicity or Reduced Viability

Possible Cause: Off-target inhibition of kinases essential for cell survival or proliferation in your specific cell type.

Troubleshooting Steps:

- **Dose-Response Curve:** Perform a detailed dose-response curve to determine the optimal concentration range for on-target HPK1 inhibition versus non-specific toxicity.
- **Cell Type Specificity:** Test the effect of **DS21150768** on a control cell line that does not express HPK1. If toxicity is still observed, it is likely an off-target effect.
- **Rescue Experiment:** If a specific off-target is suspected, attempt a rescue experiment by overexpressing a wild-type version of the suspected off-target kinase.
- **Consult Kinome Scan Data (if available):** If you have access to kinome-wide selectivity data for **DS21150768** or a similar compound, cross-reference the observed phenotype with the known functions of the identified off-target kinases.

Issue 2: Blunted or Paradoxical T-cell Activation

Possible Cause: Inhibition of a pro-inflammatory kinase that is an off-target of **DS21150768**. For example, some less selective HPK1 inhibitors might also inhibit other kinases involved in T-cell activation.

Troubleshooting Steps:

- **Titrate the Inhibitor:** Use the lowest effective concentration of **DS21150768** that shows HPK1 inhibition to minimize off-target effects.
- **Use a Structurally Unrelated HPK1 Inhibitor:** Compare the results obtained with **DS21150768** to those from a different, structurally distinct HPK1 inhibitor. If the paradoxical effect is not observed with the other inhibitor, it is more likely to be an off-target effect of **DS21150768**.
- **Assess Downstream Signaling:** Analyze the phosphorylation status of key signaling molecules downstream of both HPK1 and potential off-target kinases to pinpoint the affected pathway.

Issue 3: Unexpected Phenotypes in Non-Immune Cells

Possible Cause: HPK1 is predominantly expressed in hematopoietic cells. If you observe a strong phenotype in non-immune cells, it is highly indicative of an off-target effect.

Troubleshooting Steps:

- **Confirm HPK1 Expression:** Verify the expression level of HPK1 in your cell line of interest using techniques like qPCR or Western blotting.
- **Hypothesize Off-Targets based on Phenotype:** Research kinases known to be involved in the observed phenotype and check if they are plausible off-targets for this class of inhibitors.
- **In Vitro Kinase Assays:** If a specific off-target is suspected, you can perform a direct in vitro kinase assay to test the inhibitory activity of **DS21150768** against that kinase.

Illustrative Example: Kinase Selectivity Profile

While the specific 174-kinase panel data for **DS21150768** is not publicly available, the following table represents a hypothetical selectivity profile for an HPK1 inhibitor. This is for illustrative purposes to guide researchers in interpreting their own potential off-target data.

Kinase Target	IC50 (nM)	Fold Selectivity vs. HPK1	Potential Off-Target Concern
HPK1 (MAP4K1)	5	1	On-Target
GLK (MAP4K3)	500	100	Low
HGK (MAP4K4)	>10,000	>2,000	Very Low
MINK1 (MAP4K6)	>10,000	>2,000	Very Low
LCK	2,500	500	Moderate (at high concentrations)
ZAP70	>10,000	>2,000	Very Low
JAK1	5,000	1,000	Low
FLT3	7,500	1,500	Low

This is a hypothetical table for illustrative purposes only.

Experimental Protocols

1. In Vitro T-Cell Activation Assay

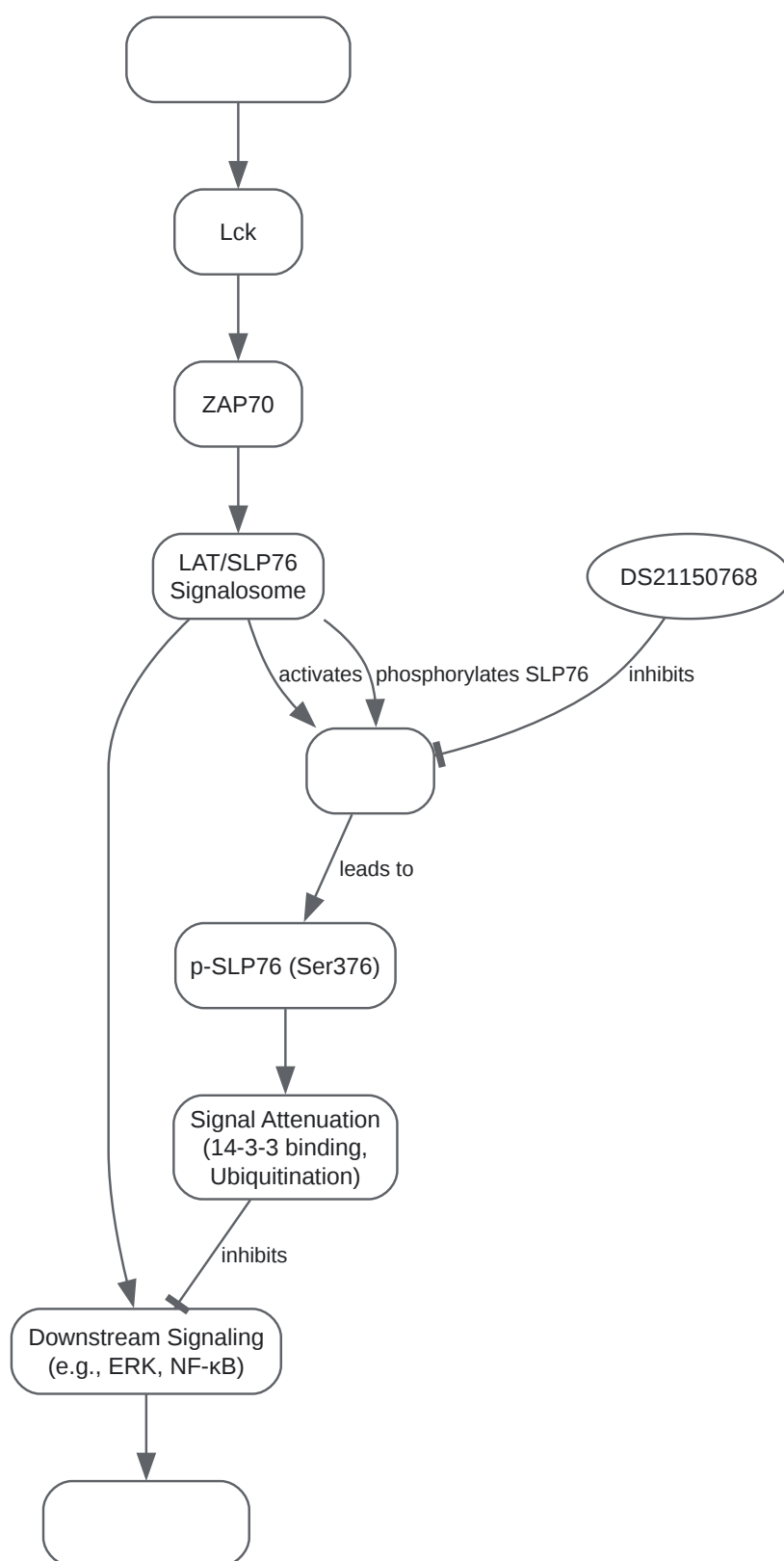
- Objective: To assess the effect of **DS21150768** on T-cell activation.
- Methodology:
 - Isolate primary human or mouse T-cells from peripheral blood or spleen.
 - Plate T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
 - Treat cells with a dose range of **DS21150768** or vehicle control (e.g., DMSO).
 - Incubate for 48-72 hours.
 - Measure T-cell proliferation using a suitable assay (e.g., CFSE dilution by flow cytometry or BrdU incorporation).
 - Collect supernatant to measure cytokine production (e.g., IL-2, IFN- γ) by ELISA or CBA.

2. Western Blot for HPK1 Target Engagement

- Objective: To confirm that **DS21150768** inhibits HPK1 signaling in cells.
- Methodology:
 - Culture Jurkat T-cells or primary T-cells.
 - Pre-treat cells with **DS21150768** or vehicle for 1-2 hours.
 - Stimulate cells with an activating agent (e.g., anti-CD3/CD28 beads or PMA/Ionomycin) for 15-30 minutes.
 - Lyse the cells and perform a Western blot analysis.

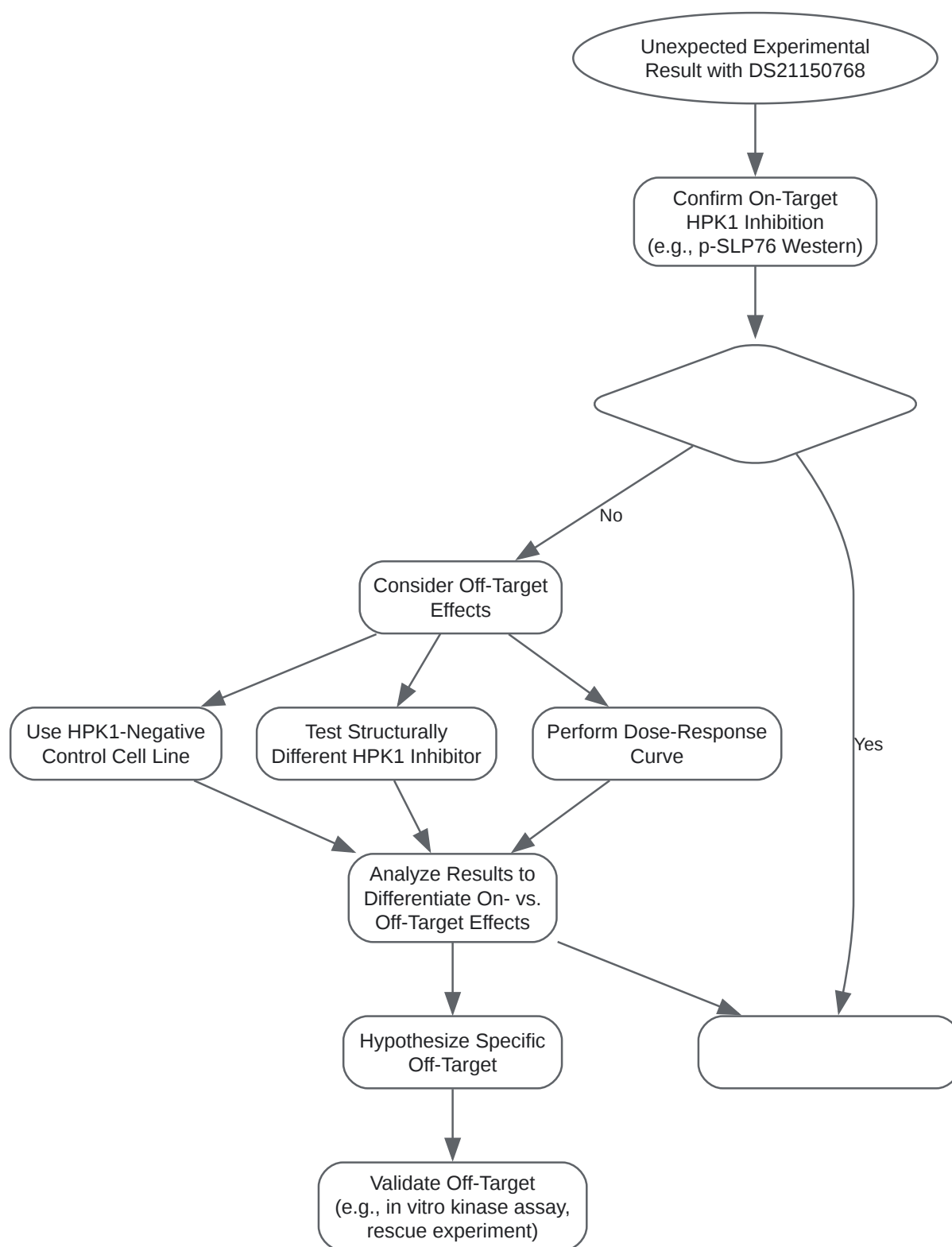
- Probe for phospho-SLP76 (Ser376), a direct downstream target of HPK1, as well as total SLP76 as a loading control. A decrease in the p-SLP76/total SLP76 ratio indicates HPK1 inhibition.

Visualizations



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Caption: Simplified HPK1 signaling pathway in T-cell activation.



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Caption: Troubleshooting workflow for unexpected results with **DS21150768**.

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